molecular formula C33H31BF2N4O6S B1667853 Bdy 650-X, SE CAS No. 235439-04-0

Bdy 650-X, SE

Cat. No. B1667853
CAS RN: 235439-04-0
M. Wt: 660.5 g/mol
InChI Key: TZBGLTNFAMQEEZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDY 650-X, SE is a fluorescent far-red BDY (BODIPY® or boron-dipyrromethene) dye used for the labeling of amines . It displays a high fluorescence quantum yield and a high extinction coefficient, and it is relatively insensitive to pH changes . This dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, which reduces the potential for interactions between the fluorophore and the conjugated biomolecule . The hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes .


Synthesis Analysis

BDY 650-X, SE is supplied as an NHS ester . The NHS ester group is reactive towards primary amines, making it suitable for labeling proteins and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of BDY 650-X, SE is C33H32BF2N5O6 . The molecular weight is 643.4 g/mol . The InChIKey is CDXXFTJLAKSQSR-JXMROGBWSA-N . The structure of BDY 650-X, SE is functionally related to a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene .


Chemical Reactions Analysis

As a fluorescent dye, BDY 650-X, SE is primarily used for labeling amines . The NHS ester group in the dye reacts with primary amines to form stable amide bonds .


Physical And Chemical Properties Analysis

BDY 650-X, SE is a far-red fluorescent dye . It has an excitation maximum at approximately 646 nm and an emission maximum at approximately 660 nm . It is relatively insensitive to pH changes .

Scientific Research Applications

Labeling of Amines

BDY 650-X, SE is a fluorescent far-red BDY (BODIPY® or boron-dipyrromethene) dye for the labeling of amines . It displays a high fluorescence quantum yield and high extinction coefficient and is relatively insensitive to pH change .

Lipid and Cell Membrane Labeling

The hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes . This can be particularly useful in studies involving cell structure and function.

Fluorescence Polarization Assays

BDY 650-X exhibits narrow emission bandwidths and has a relatively long excited-state lifetime, making it ideal for fluorescence polarization assays . These assays are often used in biological research to study molecular interactions.

Two-Photon Excitation (TPE) Microscopy

The properties of BDY 650-X also make it suitable for two-photon excitation (TPE) microscopy . TPE microscopy is a fluorescence imaging technique that allows imaging of living tissue up to about one millimeter in depth.

Confocal Fluorescence

BDY 650-X, SE can be used in confocal fluorescence applications . Confocal microscopy is a technique in optical imaging which can provide sharp, clear images that are free from out-of-focus glare.

Biomolecule Conjugation

The dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, reducing the potential for interactions between the fluorophore and conjugated biomolecule . This makes it useful in various research applications where biomolecules need to be labeled or tracked.

Mechanism of Action

Target of Action

BDY 650-X, SE is a fluorescent far-red BDY (BODIPY® or boron-dipyrromethene) dye . Its primary targets are amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Mode of Action

BDY 650-X, SE interacts with its targets (amines) through a reactive group known as NHS ester . This dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, which reduces the potential for interactions between the fluorophore and the conjugated biomolecule . The interaction results in the labeling of amines, making them visible under specific light conditions .

Pharmacokinetics

It is known that the compound is soluble to 100 mm in dmso , which suggests it has good solubility.

Result of Action

The primary result of BDY 650-X, SE’s action is the labeling of amines . This labeling makes amines visible under specific light conditions, which can be useful in various research and diagnostic applications. For instance, the hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes . It also exhibits narrow emission bandwidths and has a relatively long excited-state lifetime, making it ideal for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Action Environment

The action of BDY 650-X, SE is relatively insensitive to pH change , suggesting that it can function effectively in a variety of biological environments.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32BF2N5O6/c35-34(36)39-24(11-12-25(39)21-26-13-16-29(40(26)34)28-5-4-20-37-28)10-7-23-8-14-27(15-9-23)46-22-30(42)38-19-3-1-2-6-33(45)47-41-31(43)17-18-32(41)44/h4-5,7-16,20-21,37H,1-3,6,17-19,22H2,(H,38,42)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXXFTJLAKSQSR-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32BF2N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bdy 650-X, SE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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